molecular formula C21H21NO4 B6231972 2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid CAS No. 2138239-36-6

2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid

Cat. No. B6231972
CAS RN: 2138239-36-6
M. Wt: 351.4
InChI Key:
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Description

“2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid”, also known as Fmoc-CBCAA, is a synthetic amino acid . It has a molecular weight of 351.4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H21NO4/c23-20(24)19(13-6-5-7-13)22-21(25)26-12-18-16-10-3-1-8-14(16)15-9-2-4-11-17(15)18/h1-4,8-11,13,18-19H,5-7,12H2,(H,22,25)(H,23,24) . This indicates that the molecule contains 21 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Future Directions

The future directions for this compound are not specified in the search results. Given its role as a synthetic amino acid, it may have potential applications in peptide synthesis and pharmaceutical testing .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid involves the protection of the amine group, followed by the formation of the cyclobutyl ring and the introduction of the fluorenyl group. The final step involves the deprotection of the amine group and the introduction of the carboxylic acid group.", "Starting Materials": [ "N-Boc-glycine", "Cyclobutyl bromide", "Sodium hydride", "9H-fluorene-9-methanol", "Dichloromethane", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Protection of the amine group with N-Boc-glycine in the presence of hydrochloric acid and sodium hydroxide.", "Step 2: Formation of the cyclobutyl ring by reacting the protected amine with cyclobutyl bromide and sodium hydride in dichloromethane.", "Step 3: Introduction of the fluorenyl group by reacting the cyclobutyl protected amine with 9H-fluorene-9-methanol in the presence of sodium bicarbonate and dichloromethane.", "Step 4: Deprotection of the amine group by reacting the fluorenyl-cyclobutyl protected amine with hydrochloric acid and diethyl ether.", "Step 5: Introduction of the carboxylic acid group by reacting the deprotected amine with ethyl acetate and magnesium sulfate." ] }

CAS RN

2138239-36-6

Molecular Formula

C21H21NO4

Molecular Weight

351.4

Purity

95

Origin of Product

United States

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